

Tinyatoxin: A Technical Guide to its Chemical Structure and Biological Properties

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Compound of Interest

Compound Name: *Tinyatoxin*

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Abstract

Tinyatoxin, a daphnane diterpenoid found in the latex of *Euphorbia poissonii*, is a potent neurotoxin and an ultrapotent agonist of the Transient Receptor Potential Vanilloid 1 (TRPV1) receptor.^{[1][2]} As an analog of resiniferatoxin, it exhibits significant potential for pharmaceutical applications, particularly in pain management, owing to its high potency, estimated to be 300 to 350 times that of capsaicin.^[1] This technical guide provides a comprehensive overview of the chemical structure, known properties, and biological activities of **Tinyatoxin**. It includes a summary of available quantitative data, a generalized experimental protocol for the isolation of related compounds, and detailed diagrams of the key signaling pathways it modulates. While specific experimental data for **Tinyatoxin** remains limited in publicly accessible literature, this guide consolidates the current understanding of this intriguing molecule and its potential therapeutic implications.

Chemical Structure and Properties

Tinyatoxin is a complex diterpenoid orthoester with a daphnane skeleton. Its chemical structure is characterized by a 5/7/6-tricyclic ring system.

Physicochemical Properties

Quantitative physicochemical data for **Tinyatoxin** are not extensively reported in readily available literature. The following table summarizes the known properties.

Property	Value	Source
Molecular Formula	C ₃₆ H ₃₈ O ₈	[2]
Molar Mass	598.692 g·mol ⁻¹	[2]
IUPAC Name	[(2S,3aR,3bS,6aR,9aR,9bR,10R,11aR)-2-Benzyl-6a-hydroxy-8,10-dimethyl-7-oxo-11a-(prop-1-en-2-yl)-3a,3b,6,6a,7,9a,11,11a-octahydro-2H,10H-2,9b-epoxyazuleno[5,4-e][1][3]benzodioxol-5-yl)methyl (4-hydroxyphenyl)acetate	[2]
CAS Number	58821-95-7	[2]
Appearance	Not reported	
Melting Point	Not reported	
Solubility	Not reported	
Scoville Heat Units (SHU)	5,300,000,000	[2]

Spectroscopic Data

Detailed spectroscopic data (¹H-NMR, ¹³C-NMR, IR, Mass Spectrometry) for **Tinyatoxin** are not available in the reviewed public literature. The structural elucidation of daphnane diterpenoids typically relies on a combination of these techniques to determine the complex stereochemistry and connectivity of the molecule.

Biological Activity and Mechanism of Action

TRPV1 Receptor Agonism

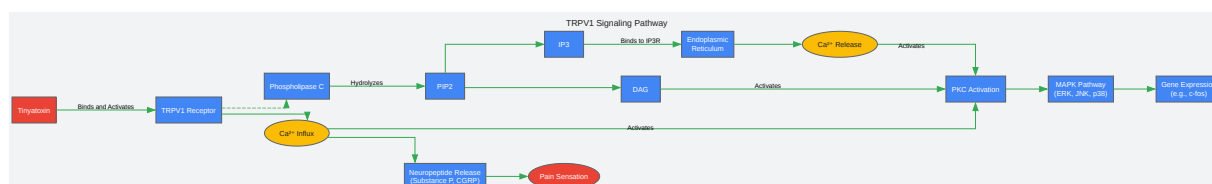
The primary mechanism of action of **Tinyatoxin** is its potent agonism of the Transient Receptor Potential Vanilloid 1 (TRPV1) receptor, a non-selective cation channel predominantly expressed in sensory neurons.[1][4] Activation of TRPV1 by **Tinyatoxin** leads to an influx of cations, primarily Ca^{2+} and Na^{+} , causing depolarization of the neuron and the sensation of pain and heat.[4] The potency of **Tinyatoxin** as a TRPV1 agonist is estimated to be 300 to 350 times greater than that of capsaicin, the pungent compound in chili peppers.[1]

Protein Kinase C (PKC) Activation

Daphnane diterpenoids, the class of compounds to which **Tinyatoxin** belongs, are known activators of Protein Kinase C (PKC) isozymes.[3] PKC is a family of serine/threonine kinases that play crucial roles in various cellular signaling pathways, including cell proliferation, differentiation, and apoptosis.[3] The activation of PKC by daphnane diterpenoids is a key area of research for their potential therapeutic applications.

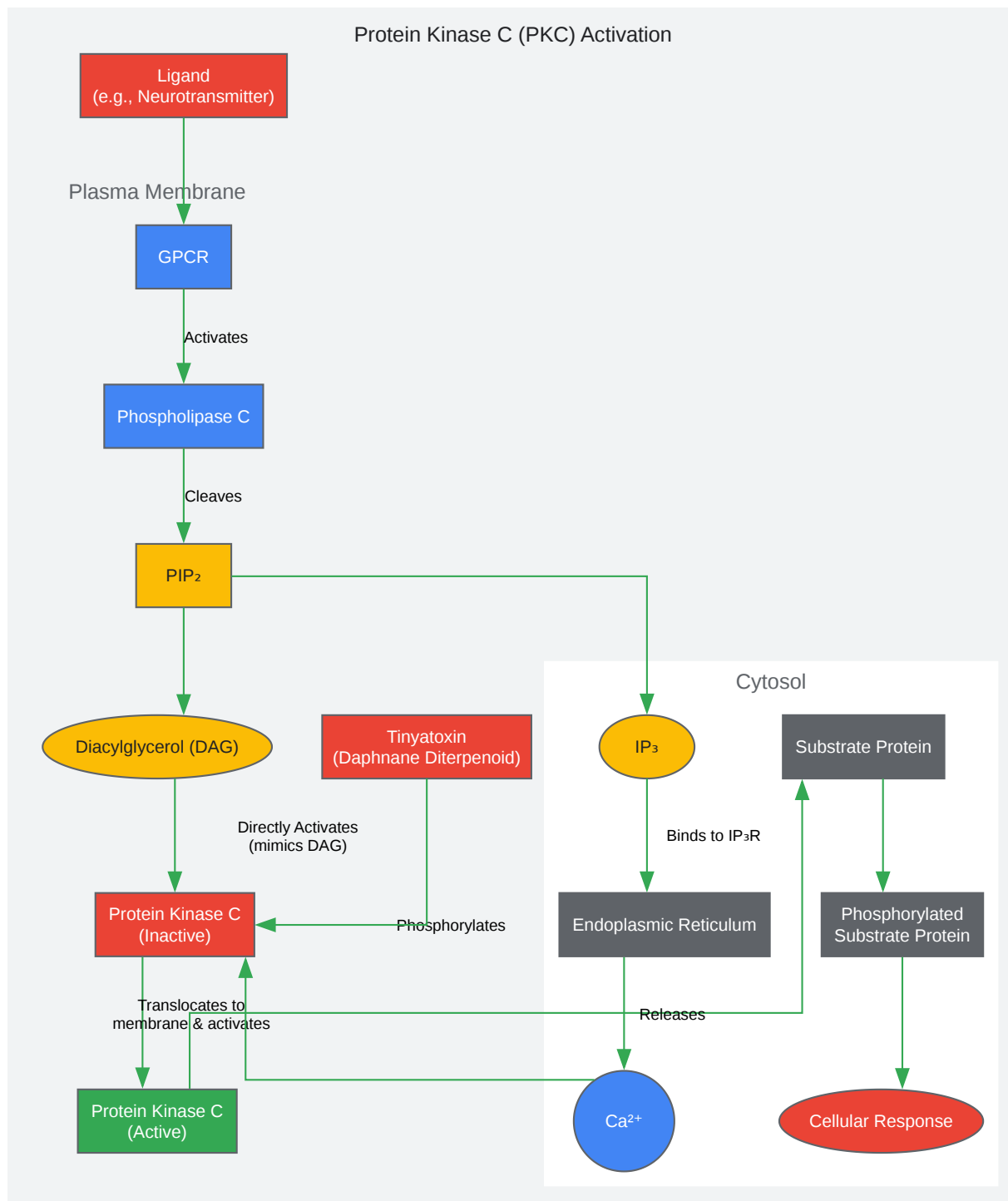
Signaling Pathways

The biological effects of **Tinyatoxin** are mediated through the activation of the TRPV1 receptor and subsequent downstream signaling cascades, as well as through the activation of Protein Kinase C.



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TRPV1 Signaling Pathway

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Protein Kinase C (PKC) Activation

Experimental Protocols

A detailed, peer-reviewed experimental protocol for the isolation of **Tinyatoxin** from *Euphorbia poissonii* is not readily available in the public domain. However, a general methodology for the isolation of diterpenoids from the latex of *Euphorbia* species can be outlined as follows. This protocol should be adapted and optimized based on the specific compound of interest and the available laboratory equipment.

General Protocol for the Isolation of Diterpenoids from *Euphorbia* Latex

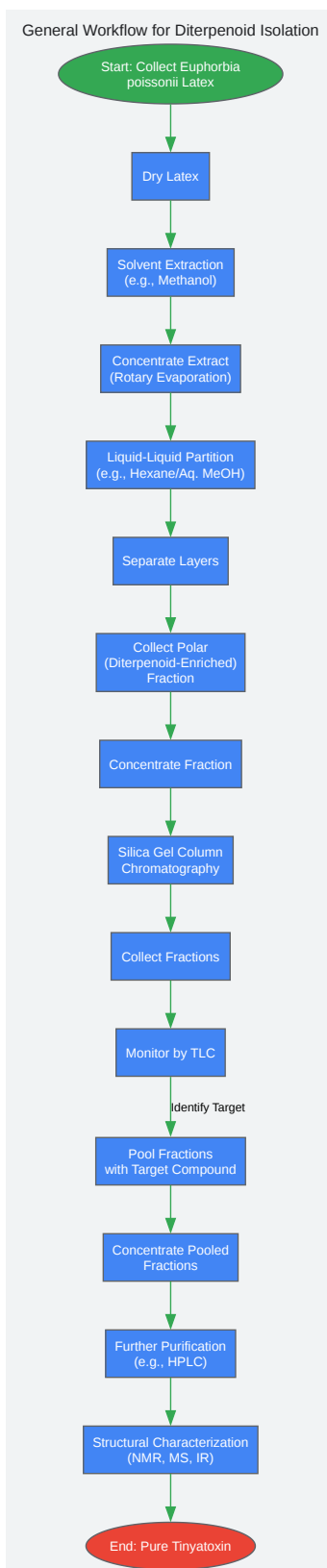
Objective: To isolate and purify diterpenoids, such as **Tinyatoxin**, from the latex of *Euphorbia* species.

Materials:

- Fresh or dried latex of *Euphorbia poissonii*
- Methanol (MeOH)
- Ethyl acetate (EtOAc)
- Hexane
- Silica gel for column chromatography
- Thin-layer chromatography (TLC) plates (silica gel 60 F₂₅₄)
- Developing solvents for TLC and column chromatography (e.g., hexane-EtOAc gradients)
- Rotary evaporator
- Chromatography columns
- UV lamp for TLC visualization
- Staining reagent for TLC (e.g., vanillin-sulfuric acid)

Procedure:

- **Extraction:** a. The collected latex is typically dried to a constant weight. b. The dried latex is then macerated or extracted with a suitable organic solvent, such as methanol or ethyl acetate, at room temperature for an extended period (e.g., 24-48 hours). This process is often repeated multiple times to ensure complete extraction. c. The solvent from the combined extracts is removed under reduced pressure using a rotary evaporator to yield a crude extract.
- **Preliminary Fractionation:** a. The crude extract is often subjected to a liquid-liquid partition between a nonpolar solvent (e.g., hexane) and a more polar solvent (e.g., aqueous methanol) to separate lipids and other nonpolar components from the desired diterpenoids.
- **Column Chromatography:** a. The resulting diterpenoid-enriched fraction is then subjected to column chromatography on silica gel. b. The column is typically eluted with a gradient of solvents, starting with a nonpolar solvent like hexane and gradually increasing the polarity by adding ethyl acetate. c. Fractions are collected and monitored by TLC to identify those containing the compounds of interest. TLC plates are visualized under a UV lamp and/or by staining.
- **Purification:** a. Fractions containing the target compound, as indicated by TLC, are combined and concentrated. b. Further purification is typically achieved through repeated column chromatography using different solvent systems or by preparative High-Performance Liquid Chromatography (HPLC).
- **Structure Elucidation:** a. The purified compound is then subjected to spectroscopic analysis, including Nuclear Magnetic Resonance (NMR) spectroscopy (^1H , ^{13}C , COSY, HSQC, HMBC), Mass Spectrometry (MS), and Infrared (IR) spectroscopy, to confirm its structure and purity.



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General Workflow for Diterpenoid Isolation

Conclusion

Tinyatoxin is a remarkably potent natural product with a well-defined primary mechanism of action as a TRPV1 agonist. Its structural relationship to other daphnane diterpenoids suggests a concurrent role in PKC activation, presenting a complex pharmacological profile. While the scarcity of detailed physicochemical and spectroscopic data in the public domain presents a challenge for further research, the information available highlights **Tinyatoxin** as a compelling lead compound for the development of novel analgesics and other therapeutics. Further investigation into its isolation, synthesis, and comprehensive biological evaluation is warranted to fully unlock its therapeutic potential.

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